N-(2,5-dimethoxyphenyl)-3,5-difluorobenzamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-3,5-difluorobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups attached to the phenyl ring and two fluorine atoms attached to the benzamide structure
Mechanism of Action
Target of Action
N-(2,5-dimethoxyphenyl)-3,5-difluorobenzamide is a synthetic compound that is structurally similar to the 2C family of psychedelic phenethylamines . The primary targets of this compound are likely to be the serotonin 2A (5-HT2A) and 2C (5-HT2C) receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the perception of reality.
Mode of Action
The compound interacts with its targets by acting as a potent agonist . This means it binds to these receptors and activates them, leading to a series of intracellular events.
Pharmacokinetics
Similar compounds are known to be extensively metabolized in the liver, with metabolites including hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation products . The metabolism of similar compounds is catalyzed by various cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferase (UGT) enzymes . These metabolic processes can significantly impact the bioavailability of the compound.
Result of Action
Given its structural similarity to other 2c family compounds, it is likely to produce hallucinogenic effects . These effects are thought to result from its interaction with the 5-HT2A and 5-HT2C receptors and the subsequent activation of various intracellular pathways .
Safety and Hazards
Future Directions
The future directions for research on “N-(2,5-dimethoxyphenyl)-3,5-difluorobenzamide” and similar compounds could involve further exploration of their synthesis processes, mechanisms of action, and potential applications in various fields. For example, psychedelics, which include some dimethoxyphenethylamines, are being studied for their potential therapeutic effects in psychiatric diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3,5-difluorobenzamide typically involves the reaction of 2,5-dimethoxyaniline with 3,5-difluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-3,5-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-3,5-difluorobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethoxyphenethylamine (2C-H): A phenethylamine derivative with similar methoxy groups.
3,5-difluorobenzamide: A simpler benzamide derivative with fluorine atoms.
N-(2,5-dimethoxyphenyl)-3,5-difluorobenzylamine: A related compound with a benzylamine group instead of a benzamide group.
Uniqueness
N-(2,5-dimethoxyphenyl)-3,5-difluorobenzamide is unique due to the combination of methoxy and fluorine substituents, which can impart distinct chemical and biological properties. This combination can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3,5-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO3/c1-20-12-3-4-14(21-2)13(8-12)18-15(19)9-5-10(16)7-11(17)6-9/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBELNFSZGRLIOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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